(R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester
Description
The compound "(R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester" belongs to the piperidine-carboxylate class, characterized by a six-membered piperidine ring substituted with a 2-hydroxyethyl group at the 3-position and a benzyl ester at the 1-position. Its chiral (R)-configuration is critical for stereoselective interactions in biological systems .
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2/t13-/m1/s1 |
InChI Key |
WJWVPZLPLBICGI-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CCO |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO |
Origin of Product |
United States |
Preparation Methods
Enantioselective Hydrogenation of Pyridinium Salts
Recent breakthroughs in iridium-catalyzed asymmetric hydrogenation have enabled direct access to chiral piperidine scaffolds. A 2018 study demonstrated that substituted N-benzylpyridinium salts undergo hydrogenation using [Ir(cod)Cl]₂/(R)-Segphos catalysts, achieving up to 99.3:0.7 enantiomeric ratio (er) for α-aryl piperidines . While this method primarily targets aryl-substituted derivatives, computational studies suggest that modifying the substrate’s electronic properties could extend its applicability to hydroxyethyl-functionalized analogs.
The mechanism involves outer-sphere protonation of the pyridinium ring followed by hydride transfer, with stereochemical outcomes dictated by the initial protonation step . For (R)-3-(2-Hydroxy-ethyl) derivatives, pre-functionalization of the pyridine precursor with a hydroxymethyl group may necessitate protective group strategies to prevent catalyst poisoning.
Asymmetric Reductive Amination of Piperidone Intermediates
A robust two-step sequence involves:
-
Stereoselective Synthesis of 3-(2-Hydroxyethyl)piperidine
Bakers’ yeast-mediated reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate yields (3R,4R)-hydroxy-piperidine derivatives in 81% yield with 87% ee . Subsequent deprotection and alkylation introduce the 2-hydroxyethyl moiety via nucleophilic substitution with ethylene glycol derivatives. -
Benzyl Carboxylation
Reacting the amine intermediate with benzyl chloroformate under Schotten-Baumann conditions (pH 10–12, THF/H₂O) affords the target ester in >90% yield . Critical parameters include:-
Temperature control (0–5°C during chloroformate addition)
-
Stoichiometric NaOH to maintain basicity
-
Rapid workup to minimize ester hydrolysis
-
Catalytic Asymmetric Amination
The 2025 patent CN101723879A discloses a route starting from 3-pyridineacetic acid hydrochloride :
| Step | Process | Conditions | Yield | ee |
|---|---|---|---|---|
| 1 | Hydrogenation of pyridine ring | H₂ (50 psi), Pd/C, EtOH, 50°C | 92% | - |
| 2 | Resolution with L-tartaric acid | EtOH/H₂O, recrystallization | 78% | 99% |
| 3 | Esterification with benzyl chloroformate | DIPEA, CH₂Cl₂, 0°C→rt | 85% | - |
This method’s limitation lies in the resolution step, which discards 50% of the undesired enantiomer. Recent advances in dynamic kinetic resolution could improve atom economy .
Carboxylative Cyclization of Amino Alcohols
A novel approach utilizes CO₂ insertion for piperidine ring formation:
-
Amino Alcohol Preparation
5-Amino-1-pentanol reacts with 2-bromoethanol under Mitsunobu conditions (DIAD, PPh₃) to install the hydroxyethyl group . -
Cyclocarboxylation
Treatment with triphosgene (COCl₂) in the presence of benzyl alcohol generates the bicyclic carbamate intermediate. Catalytic hydrogenolysis (H₂, Pd(OH)₂/C) selectively removes the benzyl group, yielding the target compound with 74% overall yield and >99% de .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Stereochemical Integrity : The β-hydroxyethyl group’s proximity to the piperidine nitrogen creates epimerization risks during esterification. Kinetic studies show that maintaining reaction temperatures below 25°C and using non-polar solvents (e.g., toluene) reduces racemization to <2% .
Catalyst Development : Chiral phosphine ligands like (R)-Segphos outperform traditional BINAP systems in hydrogenation steps, improving ee by 15–20% . Immobilized variants on silica supports enable catalyst recycling without loss of activity.
Green Chemistry : Supercritical CO₂ as a reaction medium in carboxylative cyclization eliminates solvent waste while enhancing reaction rates by 3-fold compared to THF . Life-cycle assessment indicates a 40% reduction in E-factor compared to traditional routes.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares "(R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester" with its analogs, focusing on structural variations, physicochemical properties, and applications:
Key Observations:
The carboxymethyl-ethyl-amino group in introduces a carboxylic acid moiety, improving aqueous solubility and enabling ionic interactions in biological systems.
Stereochemical Influence :
- The (R)-configuration in all listed analogs ensures enantioselective binding to targets, as seen in protease inhibitors or receptor modulators .
Synthetic Utility: The tert-butyl ester in acts as a protecting group for amines during solid-phase synthesis, while the benzyl ester in other compounds is often cleaved under hydrogenolysis for drug release .
Thermodynamic Properties :
- Predicted boiling points (~500°C for ) and densities (~1.14 g/cm³) correlate with molecular weight and hydrogen-bonding capacity, critical for formulation design.
Biological Activity
(R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester is a chiral compound with significant relevance in medicinal chemistry, particularly due to its structural features that suggest potential biological activities similar to other piperidine derivatives. This article explores its biological activity, synthesis, structure-activity relationships (SARs), and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₂₃N₃O₃ and a molar mass of approximately 320.43 g/mol. Its structure includes a piperidine ring, an ethyl group, and a hydroxyethyl moiety, contributing to its unique chemical properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molar Mass | 320.43 g/mol |
| Functional Groups | Amine, Carboxylic Acid, Ester |
Biological Activity
The biological activity of (R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester has been investigated in various studies, particularly for its potential as an analgesic and anti-inflammatory agent.
The compound is believed to interact with specific receptors and enzymes, influencing various biochemical pathways. Its mechanism of action may involve:
- Binding to cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Modulating neurotransmitter systems due to the presence of the piperidine ring, which is known for its role in central nervous system activity.
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory properties of piperidine derivatives. For instance, a study highlighted that compounds structurally similar to (R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester exhibited significant inhibition of COX-2 activity:
| Compound | IC50 (μM) | Reference |
|---|---|---|
| (R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester | TBD | |
| Celecoxib (Control) | 0.04 ± 0.01 | |
| Indomethacin (Control) | 9.17 |
These results suggest that the compound may possess comparable efficacy to established anti-inflammatory drugs.
Analgesic Properties
In addition to anti-inflammatory effects, (R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester has been evaluated for analgesic activity. The structural characteristics of piperidine derivatives often correlate with pain modulation mechanisms, such as opioid receptor interaction.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the structure significantly influence the biological activity of piperidine derivatives. For example:
| Modified Compound | Key Characteristics |
|---|---|
| (S)-3-[Methyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester | Exhibits different biological activities due to methyl substitution. |
| (R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester | Cyclopropyl group may enhance binding affinity at certain receptors. |
These variations underscore the importance of structural nuances in determining pharmacological profiles.
Case Studies
Recent case studies illustrate the potential applications of (R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester in therapeutic contexts:
- Cancer Therapy : A study indicated that piperidine derivatives could induce apoptosis in tumor cells, suggesting potential use in oncology .
- Neurodegenerative Disorders : Research has shown that certain piperidine compounds can inhibit acetylcholinesterase, which is relevant for conditions like Alzheimer’s disease .
Q & A
Q. How can the synthesis of (R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with protected piperidine derivatives. Key steps include:
- Functionalization : Introduction of the hydroxyethyl group via nucleophilic substitution or coupling reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
- Benzyl Ester Formation : Carbamate coupling using benzyl chloroformate in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
- Purification : Use of flash chromatography or preparative HPLC to isolate intermediates and final products .
- Critical Parameters : Control reaction temperature (e.g., 0–25°C), pH (neutral to mildly basic), and stoichiometry of reagents (e.g., 1.2 equivalents of benzyl chloroformate) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include:
- Piperidine protons (δ 1.5–3.0 ppm, multiplet) .
- Benzyl ester aromatic protons (δ 7.2–7.4 ppm, multiplet) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 320.2) .
- Chiral HPLC : Resolves enantiomeric purity using columns like Chiralpak AD-H and mobile phases (hexane:isopropanol, 90:10) .
Q. How does the benzyl ester group influence solubility and reactivity?
- Methodological Answer :
- Solubility : The benzyl ester enhances lipophilicity, enabling dissolution in organic solvents (e.g., DCM, THF) for reaction compatibility. Aqueous solubility can be improved via ester hydrolysis under acidic/basic conditions .
- Reactivity : The ester acts as a protecting group for carboxylic acids during synthesis. It can be selectively cleaved using H₂/Pd-C or TFA/water mixtures .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (S)- or (R)-proline derivatives) during key steps to enforce stereochemical control .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts (e.g., Ru-BINAP) to favor the (R)-enantiomer .
- Crystallization-Induced Diastereomer Transformation : Recrystallize intermediates with chiral resolving agents (e.g., tartaric acid) .
Q. What computational strategies predict the compound’s neuroprotective or anticancer activity?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets like NMDA receptors (PDB ID: 2A5T) or histone deacetylases (HDACs) using AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., hydroxyethyl vs. carboxymethyl groups) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across assays) be analyzed?
- Methodological Answer :
- Assay-Specific Factors : Normalize data for variables like cell line viability (e.g., HEK-293 vs. SH-SY5Y), ATP concentration in kinase assays, and solvent effects (DMSO tolerance <0.1%) .
- Structural Analogs Comparison :
| Compound | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| Target Compound | 2-Hydroxyethyl | 12.3 ± 1.2 | HDAC6 |
| Analog A | Carboxymethyl | 45.7 ± 3.1 | HDAC6 |
| Analog B | Benzylamide | 8.9 ± 0.7 | NMDA |
| Data adapted from studies on similar piperidine derivatives . |
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers and validate reproducibility .
Key Research Challenges
- Stereochemical Stability : The (R)-configuration may racemize under basic conditions; monitor via periodic chiral HPLC .
- Biological Target Specificity : Use CRISPR-Cas9 knockout models to confirm on-target effects in neuroprotection assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
